Metasilicic acid

Description

Structure

3D Structure

Properties

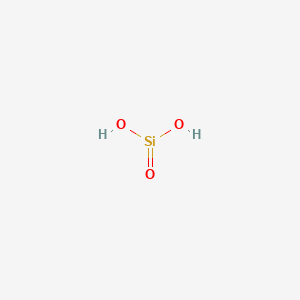

IUPAC Name |

dihydroxy(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKVHSBPTUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SiO3, H2O3Si | |

| Record name | silicic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872499 | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7699-41-4, 1343-98-2 | |

| Record name | Silicic acid (H2SiO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metasilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METASILICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Metasilicic Acid Derivatives for Advanced Materials Science

An In-depth Technical Guide for Researchers and Scientists

Metasilicic acid (H₂SiO₃) is a pivotal, albeit transient, intermediate in the synthesis of a vast array of silica-based materials.[1][2] While monomeric this compound is unstable and readily polymerizes in aqueous solutions, its in-situ generation from stable precursors is a cornerstone of modern materials science, enabling the fabrication of materials with tailored properties for diverse applications, including catalysis, drug delivery, and biomaterials engineering.[2][3][4] This technical guide provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and quantitative data for the production of advanced silica materials.

Core Synthesis Methodologies

The synthesis of silica materials from this compound precursors predominantly follows two well-established routes: the acidification of sodium metasilicate and the sol-gel process involving tetraethyl orthosilicate (TEOS).

1. Acidification of Sodium Metasilicate:

This method involves the neutralization of an aqueous solution of sodium metasilicate (Na₂SiO₃) with an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][5][6] The acidification process generates silicic acid species, which then undergo polymerization and condensation to form a silica network. This versatile and cost-effective method is widely employed for the synthesis of silica gels, mesoporous silica nanoparticles (MSNs), and zeolites.[2][3] The fundamental reaction can be represented as:

Na₂SiO₃ + 2HCl → Si(OH)₄ + 2NaCl[1]

The subsequent polymerization involves the condensation of silanol (Si-OH) groups to form siloxane (Si-O-Si) bonds, releasing water in the process.[1]

2. Sol-Gel Synthesis from Tetraethyl Orthosilicate (TEOS):

The sol-gel process using TEOS is another cornerstone of silica material synthesis.[7] It involves the hydrolysis and subsequent condensation of TEOS in a mixture of water and a mutual solvent, typically an alcohol like ethanol.[8][9] The process is generally catalyzed by an acid or a base (e.g., ammonia).[10][11]

The hydrolysis step replaces the ethoxy groups (-OC₂H₅) of TEOS with hydroxyl groups (-OH): Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH[11]

This is followed by condensation reactions, similar to the acidification route, to form the silica network. The Stöber method is a well-known example of a base-catalyzed sol-gel process that yields monodisperse silica nanoparticles.[12]

Quantitative Data Summary

The properties of the synthesized silica materials are highly dependent on the synthesis parameters. The following tables summarize key quantitative data for various synthesis protocols.

Table 1: Synthesis of Silica Nanoparticles from Sodium Metasilicate

| Parameter | Sol-Gel Method[3] | Acid Precipitation Method[13] |

| Precursor | Sodium Silicate | Sodium Metasilicate (Na₂SiO₃) |

| Solvent | Water, Ethanol | Water |

| Catalyst/Reagent | Ammonia | Hydrochloric Acid (HCl) |

| Precursor Conc. | 1 mL sodium silicate in 15 mL water | 0.01 M, 1.00 mM, 0.10 mM, 0.01 mM |

| Reagent Conc. | 90 mL Ammonia, 30 mL Ethanol | 0.1 M HCl |

| Temperature (°C) | Room Temperature | 80 |

| pH | Alkaline | 6.0 |

| Aging Time | 1 hour | Not specified |

| Resulting Particle Size | ~80 nm | Size decreases with decreasing Na₂SiO₃ conc. |

Table 2: Synthesis of Mesoporous Silica and Zeolites

| Parameter | Mesoporous Silica (MCM-41 type)[2] | Zeolite (ZSM-5)[14][15] |

| Silica Source | Sodium Metasilicate | Sodium Silicate / Desilication Solution |

| Template/SDA | Cetyltrimethylammonium bromide (CTAB) | Tetrapropylammonium Bromide (TPABr) / n-butylamine |

| Aluminum Source | - | Sodium Aluminate / Al₂(SO₄)₃ |

| Solvent | Deionized Water | Deionized Water |

| Catalyst/Reagent | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) / Sodium Hydroxide (NaOH) |

| Temperature (°C) | 100-150 (Hydrothermal) | 170 (Hydrothermal) |

| Crystallization Time | 24-96 hours | 12-24 hours |

| Resulting Properties | High surface area (700-1200 m²/g), tunable pore size | High crystallinity, specific surface area (e.g., 337.48 m²/g) |

Table 3: Sol-Gel Synthesis of Silica Nanoparticles from TEOS

| Parameter | Stöber Method (Modified)[12] | Acid-Catalyzed Method[16] |

| Precursor | Tetraethyl Orthosilicate (TEOS) | Tetraethyl Orthosilicate (TEOS) |

| Solvent | Ethanol, Water | Ethanol, Water |

| Catalyst | Ammonia | Nitric Acid (HNO₃) |

| TEOS Concentration | Variable (affects particle size) | Molar ratio EtOH/TEOS = 6.2 |

| Water Concentration | Variable (affects particle size) | Molar ratio H₂O/TEOS = 6 |

| Catalyst Conc. | Variable (affects particle size) | Molar ratio TEOS/HNO₃ = 1.7 |

| Temperature (°C) | Room Temperature | Room Temperature |

| Resulting Particle Size | 10 nm - 1500 nm (tunable) | Not specified |

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducible synthesis. The following sections provide step-by-step protocols for key materials.

Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MCM-41 type) from Sodium Metasilicate

This protocol is adapted from methods for synthesizing MCM-41, a well-ordered hexagonal mesoporous silica material.[2]

Materials:

-

Sodium Metasilicate (Na₂SiO₃)

-

Cetyltrimethylammonium bromide (CTAB)

-

Hydrochloric Acid (HCl), 2 M

-

Deionized (DI) Water

Procedure:

-

Surfactant Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of DI water. Heat the solution to 40°C while stirring until the CTAB is completely dissolved.

-

Silica Source Preparation: In a separate beaker, dissolve 4.2 g of sodium metasilicate in 50 mL of DI water.

-

Reaction Mixture Formation: While vigorously stirring the CTAB solution, slowly add the sodium metasilicate solution.

-

pH Adjustment & Gel Formation: Adjust the pH of the mixture to approximately 10 using 2 M HCl. A white precipitate will form.

-

Hydrothermal Treatment: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at 100-150°C for 24-48 hours.

-

Product Recovery: Cool the autoclave to room temperature. Filter the solid product and wash it thoroughly with DI water and ethanol.

-

Drying: Dry the product in an oven at 80-100°C overnight.

-

Template Removal (Calcination): To create the mesoporous structure, the organic template (CTAB) must be removed. Calcine the dried powder in a furnace by heating in air to 550°C for 6 hours.

Protocol 2: Sol-Gel Synthesis of Silica Nanoparticles from TEOS (Stöber Method)

This protocol describes a typical Stöber process for producing monodisperse silica nanoparticles.[12]

Materials:

-

Tetraethyl Orthosilicate (TEOS)

-

Ethanol (absolute)

-

Ammonia solution (28-30%)

-

Deionized (DI) Water

Procedure:

-

Reaction Mixture Preparation: In a flask, combine ethanol and DI water. The ratio of ethanol to water will influence the final particle size.

-

Catalyst Addition: Add the ammonia solution to the ethanol-water mixture and stir to create a homogeneous solution.

-

Precursor Addition: While stirring vigorously, rapidly add the desired amount of TEOS to the solution.

-

Reaction: Continue stirring at room temperature. The solution will become turbid as silica nanoparticles form and grow. Reaction times can vary from a few hours to a day depending on the desired particle size.

-

Product Recovery: Collect the silica nanoparticles by centrifugation.

-

Washing: Wash the collected particles several times with ethanol and then with DI water to remove unreacted reagents.

-

Drying: Dry the purified nanoparticles in an oven at 60-80°C.

Reaction Pathways

The formation of silica materials from this compound precursors is governed by a series of hydrolysis and condensation reactions.

Acidification of Sodium Metasilicate Pathway

The acidification of sodium metasilicate leads to the formation of silicic acid, which then polymerizes.

TEOS Hydrolysis and Condensation Pathway

The sol-gel process with TEOS involves initial hydrolysis followed by condensation reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. instanano.com [instanano.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Silica nanoparticle formation in the TPAOH-TEOS-H2O system: a population balance model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. benchchem.com [benchchem.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Hydrolysis-condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature | Semantic Scholar [semanticscholar.org]

- 10. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Controlled-Size Silica Nanoparticles from Sodium Metasilicate and the Effect of the Addition of PEG in the Size Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. Sol–Gel Synthesis of Silica-Based Materials with Different Percentages of PEG or PCL and High Chlorogenic Acid Content [mdpi.com]

Characterization of Metasilicic Acid Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasilicic acid (H₂SiO₃), a transient species in aqueous solutions, readily undergoes polymerization to form a wide array of silica structures, from discrete nanoparticles to extended gel networks.[1][2] Understanding and controlling this process is paramount in fields ranging from materials science and catalysis to drug delivery and biomedical engineering.[3] This technical guide provides an in-depth overview of the characterization of this compound polymerization, detailing the underlying mechanisms, influencing factors, and key experimental protocols for its analysis. Quantitative data is summarized for comparative purposes, and critical pathways and workflows are visualized to facilitate comprehension.

The Polymerization Pathway of this compound

The polymerization of silicic acid is a multi-stage process that begins with the condensation of monomeric species and culminates in the formation of a three-dimensional silica network.[4] Although this compound is often cited, it is generally understood that orthosilicic acid (Si(OH)₄) is the primary monomeric species in aqueous solutions that participates in polymerization.[1] The process can be broadly categorized into three main stages:

-

Nucleation and Particle Formation: Monomeric silicic acid molecules condense to form dimers, trimers, and eventually small oligomers and primary particles.[4][5] This initial phase involves the formation of siloxane bonds (Si-O-Si) through the elimination of water.[1]

-

Particle Growth: The formed particles continue to grow. A key mechanism in this stage is Ostwald ripening, where smaller, more soluble particles dissolve and redeposit onto larger, less soluble particles.[6] This growth phase is significantly influenced by solution pH.[6]

-

Gelation: As particles grow and aggregate, they link together to form branched chains and eventually a continuous, three-dimensional network that spans the entire volume of the liquid, resulting in a gel.[4]

The overall polymerization behavior is heavily dependent on the pH of the solution. In acidic or near-neutral conditions, particles tend to aggregate into three-dimensional networks, leading to gel formation. In basic conditions (pH > 7), particles tend to grow in size while remaining dispersed, forming stable sols, due to the negative surface charge that causes electrostatic repulsion.[4]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Kinetics of Silica Polymerization at Various Conditions [gcris.iyte.edu.tr]

- 6. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

"physicochemical properties of aqueous metasilicic acid"

An In-depth Technical Guide to the Physicochemical Properties of Aqueous Metasilicic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (H₂SiO₃), though often considered a hypothetical compound due to its instability in isolation, is a crucial intermediate in the chemistry of aqueous silica.[1][2] Its properties and behavior in solution are of paramount importance in diverse fields, from materials science to drug delivery and biomineralization. This guide provides a comprehensive overview of the physicochemical properties of aqueous systems containing this compound and its more stable analogue, orthosilicic acid (H₄SiO₄). It details experimental protocols for characterization, presents quantitative data in a structured format, and visualizes key processes and workflows.

Chemical Identity and Structure

This compound is structurally conceived as a silicon atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups ((HO)₂Si=O).[1] However, in aqueous solutions, it readily hydrates to form orthosilicic acid (Si(OH)₄), a tetrahedral molecule.[3] Due to its rapid polymerization, this compound's existence is transient, and it is primarily studied as part of a dynamic equilibrium of silicic acid species.[1][4] The IUPAC name for this compound is dihydroxy(oxo)silane.[3][5]

Physicochemical Properties of Aqueous Silicic Acid

The behavior of this compound in water is intrinsically linked to the properties of the resulting solution of silicic acid species. Key physicochemical parameters are summarized below.

Acidity

Direct measurement of the pKa of this compound is not feasible due to its instability.[1] Therefore, the acidity is typically represented by the dissociation constants of orthosilicic acid, which is a very weak acid.[6][7]

| Property | Value | Temperature (°C) | Reference |

| pKa₁ | 9.84 | 25 | [6][8] |

| pKa₂ | 13.2 | 25 | [6] |

Solubility

The solubility of silicic acid is highly dependent on pH and temperature, and is governed by the solubility of amorphous silica.[9] Above its solubility limit, silicic acid will polymerize.[8]

| Temperature (°C) | Solubility of Amorphous Silica (mg SiO₂/L) |

| 25 | ~120 - 140[9] |

| 90 | ~350[9] |

| 250 | ~1230[10] |

The solubility is relatively constant between pH 5 and 8 but increases significantly at pH values above 9 due to the formation of silicate ions.[9]

Diffusion Coefficient

The diffusion coefficient of dissolved silica is influenced by temperature and the composition of the solvent. In seawater at 25°C and a salinity of 36, the diffusion coefficient is approximately (1.02 ± 0.02) × 10⁻⁵ cm²/s.[1]

Viscosity

The viscosity of silicic acid solutions is a complex property that changes as polymerization proceeds. The viscosity of colloidal silica dispersions is influenced by pH and the presence of electrolytes.[11][12]

Polymerization of this compound

Aqueous this compound is highly prone to polymerization, a process that proceeds via a condensation mechanism to form siloxane bonds (Si-O-Si).[1] This process is critical in the formation of silica gels, nanoparticles, and in biomineralization.

Polymerization Mechanism

The polymerization of silicic acid occurs in several stages:

-

Nucleation: Monomeric silicic acid molecules condense to form dimers, trimers, and small oligomers.[13]

-

Particle Growth: These initial particles grow through the addition of more monomers.

-

Aggregation/Gelation: The particles aggregate to form larger structures, which can eventually lead to the formation of a continuous gel network.

The rate of polymerization is significantly influenced by pH, concentration, and temperature.[14] The reaction is catalyzed by hydroxide ions at pH values above 2 and is fastest around neutral pH.[14]

Experimental Protocols

Preparation of Aqueous Silicic Acid Solution

A common method for preparing a dilute solution of silicic acid is through the acidification of a sodium metasilicate solution.[1][15]

Materials:

-

Sodium metasilicate (Na₂SiO₃)

-

Hydrochloric acid (HCl) or a strong acid cation exchange resin

-

Deionized water

Procedure:

-

Prepare a dilute solution of sodium metasilicate in deionized water.

-

Slowly add HCl with vigorous stirring, or pass the solution through a column containing a cation exchange resin in the H⁺ form.[16]

-

The resulting solution contains primarily orthosilicic acid. To minimize polymerization, the solution should be kept dilute (< 2 mM) and cool.[1]

Determination of pKa by Potentiometric Titration

Materials:

-

Aqueous silicic acid solution

-

Standardized sodium hydroxide (NaOH) solution (carbonate-free)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[16]

-

Place a known volume of the silicic acid solution in a beaker with a stir bar.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.[17]

-

Record the pH after each addition, allowing the reading to stabilize.[16]

-

Plot the pH versus the volume of NaOH added.

-

The pKa can be determined from the pH at the half-equivalence point.[4]

Characterization of Polymerization by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of small particles in suspension.

Procedure:

-

Prepare a supersaturated solution of silicic acid.

-

At various time points, take an aliquot of the solution and place it in a DLS cuvette.

-

Measure the particle size distribution using a DLS instrument.

-

The evolution of the particle size over time provides information on the kinetics of polymerization.[18]

Spectroscopic Characterization

-

²⁹Si NMR Spectroscopy: This is a powerful technique for identifying and quantifying the different silicate species (monomers, dimers, oligomers) in an aqueous solution.[5][14][18]

-

Raman Spectroscopy: Can be used to study the structure of silica species in solution.

Relevance to Drug Development

Silica-based materials are of growing interest in the pharmaceutical industry for their potential in drug delivery and formulation.

Drug Delivery

Mesoporous silica nanoparticles (MSNs) can be loaded with active pharmaceutical ingredients (APIs) and offer controlled release profiles.[8] The biocompatibility and biodegradability of silica are advantageous in this context.[8] Silica degrades in the body to silicic acid, which is then excreted.[8]

Formulation

Silica is used as an excipient in pharmaceutical formulations to improve flowability, act as a glidant, and enhance the dissolution of poorly soluble drugs.[19]

Interactions with Biomolecules

Silicic acid can interact with proteins, which can be a factor in the biological effects of silica.[3] These interactions are also being explored for the controlled formation of silica structures for various applications.[18]

Conclusion

While this compound itself is a transient species, its formation and subsequent polymerization are fundamental to the behavior of silica in aqueous environments. A thorough understanding of the physicochemical properties of aqueous silicic acid solutions is essential for researchers in materials science, geology, and increasingly, in the pharmaceutical sciences. The ability to control the polymerization of silicic acid opens up new possibilities for the design of advanced drug delivery systems and functional biomaterials.

References

- 1. vliz.be [vliz.be]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Binding of silicic acid by proteins and its relation to toxicity of silicate dusts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]

- 6. Silicic acid - Wikipedia [en.wikipedia.org]

- 7. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Plot showing the solubility of amorphous silica in water as a function of temperature | U.S. Geological Survey [usgs.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 29Si N.M.R. studies of aqueous silicate solutions - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. scilit.com [scilit.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. asdlib.org [asdlib.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Multifunctional Role of Silica in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Metasilicic Acid in Geochemical Weathering Processes: A Technical Guide

Introduction

Metasilicic acid (H₂SiO₃) is a chemical compound that, while theoretically significant, is considered hypothetical and unstable in its isolated monomeric form.[1][2][3] It readily polymerizes in aqueous solutions to form more complex silicate structures or hydrates to orthosilicic acid (H₄SiO₄).[2][4] Despite its transient nature, this compound is a crucial intermediate in the geochemical weathering of silicate minerals, a fundamental process that shapes the Earth's surface, influences soil formation, and plays a vital role in the global carbon cycle.[4][5][6][7] This technical guide provides an in-depth examination of the formation, behavior, and impact of this compound in these critical geological and environmental processes.

Formation of this compound through Silicate Weathering

This compound emerges in natural waters primarily through the chemical weathering of silicate minerals, which constitute over 90% of the Earth's crust.[1][8] This process is driven by the interaction of these minerals with weak acids, predominantly carbonic acid (H₂CO₃), formed from the dissolution of atmospheric carbon dioxide in rainwater.[9][10][11] The weathering of common silicate minerals, such as feldspars, releases dissolved silica species, including the transient this compound.[1]

A generalized reaction for the weathering of a calcium silicate mineral like Wollastonite (CaSiO₃) is as follows:

2CO₂ + 3H₂O + CaSiO₃ → Ca²⁺+ 2HCO₃⁻ + H₄SiO₄[12]

In this reaction, carbonic acid attacks the mineral structure, leading to the release of calcium ions, bicarbonate ions, and silicic acid into the solution. This compound is an intermediate in the hydration of silica (SiO₂) to orthosilicic acid.[2][4]

Chemical Behavior and Polymerization in Aqueous Environments

The behavior of this compound in aqueous solutions is characterized by its instability and strong tendency to polymerize.[1][2][4] At neutral pH, monomeric forms can persist at concentrations below approximately 2 mM; however, exceeding this threshold leads to condensation reactions and the formation of oligomeric and polymeric silicates.[1] This polymerization involves the formation of siloxane bonds (Si-O-Si) through the elimination of water between silanol (Si-OH) groups.[1][2]

The polymerization process is a key factor in the formation of silica gels and precipitates in natural waters.[1][4] The solubility and stability of this compound are highly dependent on pH, with it remaining largely monomeric and mobile at a pH below 8.[2] Above this pH, deprotonation and subsequent polymerization reduce its mobility.[2]

Below is a diagram illustrating the polymerization pathway of silicic acid.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Buy this compound | 1343-98-2 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 63231-67-4 [smolecule.com]

- 5. Carbonate–silicate cycle - Wikipedia [en.wikipedia.org]

- 6. Silica cycle - Wikipedia [en.wikipedia.org]

- 7. This compound|Research Grade|Supplier [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sseh.uchicago.edu [sseh.uchicago.edu]

- 10. eos.org [eos.org]

- 11. Carbon-Silicate Cycle → Term [lifestyle.sustainability-directory.com]

- 12. skepticalscience.com [skepticalscience.com]

The Biological Activity of Metasilicic Acid in Marine Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasilicic acid, the bioavailable form of silicon in the marine environment, is a crucial nutrient that governs the population dynamics and physiological processes of numerous marine organisms, most notably diatoms and sponges. Its biological activity extends from being a fundamental building block for intricate skeletal structures to influencing gene expression and metabolic pathways. This technical guide provides an in-depth exploration of the biological roles of this compound, with a focus on its uptake and utilization by marine diatoms and the enzymatic processes in sponges. Furthermore, this guide delves into the emerging applications of diatom-derived biosilica in the field of drug development, highlighting its potential as a versatile drug delivery platform. The content herein synthesizes quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for researchers in marine biology, biotechnology, and pharmacology.

Introduction

Silicon is the second most abundant element in the Earth's crust and plays a vital role in the biogeochemical cycles of the world's oceans. In the marine environment, silicon is predominantly found as dissolved orthosilicic acid (Si(OH)₄), which is readily taken up by various organisms and is often referred to as this compound in the context of its biological activity. The biological importance of silicic acid is most pronounced in diatoms, a major group of phytoplankton responsible for a significant portion of global primary production. Diatoms utilize silicic acid to construct their ornate silica cell walls, known as frustules. Marine sponges are another key group of organisms that rely on silicic acid for the synthesis of their siliceous spicules, which provide structural support.

The study of the biological activity of this compound is not only fundamental to understanding marine ecology and biogeochemistry but also holds immense potential for biotechnological and pharmaceutical applications. The intricate, porous structures of diatom frustules, formed through the biological processing of silicic acid, are being explored as novel materials for drug delivery and other biomedical purposes. This guide provides a detailed overview of the current scientific understanding of the biological roles of this compound in marine organisms and its applications in drug development.

Biological Role and Activity in Marine Diatoms

Diatoms are a cornerstone of marine ecosystems, and their growth and productivity are often limited by the availability of silicic acid. The uptake and metabolism of silicic acid are therefore critical processes that have been extensively studied.

Silicic Acid Uptake and Transport

Diatoms have evolved sophisticated mechanisms to transport silicic acid across their cell membranes against a concentration gradient. This process is mediated by a family of proteins known as Silicon Transporters (SITs). At low silicic acid concentrations (<30 µM), uptake is primarily an active process mediated by SITs, while at higher concentrations, diffusion may also play a role.

The kinetics of silicic acid uptake in diatoms can be complex, exhibiting both saturable (Michaelis-Menten) and non-saturable patterns. Studies on the diatom Thalassiosira pseudonana have shown a time-dependent transition from non-saturable to saturable uptake kinetics. This transition is influenced by the cell's silicon status, with silicon-starved cells showing immediate saturable kinetics.

Gene Expression in Response to Silicon Limitation

The availability of silicic acid significantly influences gene expression in diatoms. When silicon becomes a limiting nutrient, diatoms upregulate a specific set of genes. Genome-wide transcriptome analyses of Thalassiosira pseudonana have identified numerous genes that are induced under low silicon conditions. Many of these genes encode proteins with secretory signals or transmembrane domains, suggesting their involvement in silicon uptake, transport, or cell wall synthesis. Interestingly, a significant overlap has been observed in the genes induced by both silicon and iron limitation, hinting at a potential link between the metabolic pathways of these two elements.

A study on the freshwater diatom Ulnaria acus demonstrated that silicon starvation leads to increased expression of genes involved in stress adaptation, such as metacaspases and glutathione synthetase. This indicates that silicon limitation induces a stress response in diatoms, impacting their overall physiology.

The following table summarizes key quantitative data on gene expression changes in diatoms under silicon limitation.

| Gene/Protein | Organism | Condition | Fold Change in Expression | Reference |

| Silicon Transporter (SIT) Genes | Thalassiosira pseudonana | Silicon Limitation | Up-regulated (specific fold change varies by gene) | [1][2] |

| Cell Wall Associated Proteins | Thalassiosira pseudonana | Silicon and Iron Limitation | Up-regulated | [1][2] |

| UaMC1, UaMC3, UaDSP | Ulnaria acus | First 5 days of silicon starvation | Increased | [3][4][5] |

| UaMC2, UaGSHS, UaALDH | Ulnaria acus | 7th day of silicon starvation | Increased | [3][4][5] |

Quantitative Data on Silicic Acid Uptake Kinetics

The efficiency of silicic acid uptake is a key factor in the competitive success of different diatom species. The following table presents quantitative data on the uptake kinetics of silicic acid in the model diatom Thalassiosira weissflogii.

| Parameter | Value | Condition | Reference |

| Maximum Uptake Rate (Vmax) | Variable (dependent on conditions) | Nutrient-replete | [6] |

| Half-saturation constant (Ks) | ~1.5 - 2.5 µM | Gulf of California | [7] |

| Net cell-specific Si uptake | Recovers to maximal values within 3-7 hours | Post Si-starvation | [6] |

Biological Role and Activity in Marine Sponges

Marine sponges are another prominent group of organisms that utilize silicic acid to build their skeletons, which are composed of microscopic siliceous spicules. The formation of these spicules is a complex enzymatic process.

Enzymatic Biosilicification: The Role of Silicateins

The key enzymes responsible for silica polymerization in sponges are called silicateins. These enzymes are homologous to the protease cathepsin L and catalyze the condensation of silicic acid into solid silica. Silicateins are localized in the axial filaments within the spicules and act as both a catalyst and a template for silica deposition.

The enzymatic activity of silicateins can be quantified using various assays, including the hydrolysis of silyl ether bonds in model substrates.

| Enzyme | Organism | Specific Activity | Reference |

| Silicatein-α | Suberitis domuncula | 54 nmol min⁻¹ µg protein⁻¹ | [8] |

| Silicatein-α | Tethya aurantia | 16.5 nmol min⁻¹ µg protein⁻¹ | [8] |

Signaling Pathways in Spicule Formation

The formation of spicules in sponges is a regulated process involving complex signaling pathways. In the marine sponge Suberites domuncula, the retinoic acid signaling pathway has been shown to play a crucial role. Retinoic acid, a metabolite of vitamin A, binds to the Retinoid X Receptor (RXR), a nuclear hormone receptor. This binding event triggers a signaling cascade that ultimately leads to the activation of Bone Morphogenetic Protein-1 (BMP-1). BMP-1 is a protease that processes other proteins involved in the formation of the organic scaffold upon which silica is deposited.

The following diagram illustrates the proposed signaling pathway for spicule formation in Suberites domuncula.

Applications in Drug Development: Diatom Biosilica as a Drug Delivery System

The unique, porous, and highly structured silica frustules of diatoms have garnered significant interest in the field of drug development, particularly as a platform for drug delivery systems (DDS). The biocompatibility, high surface area, and tunable surface chemistry of diatom biosilica make it an attractive and sustainable alternative to synthetic silica nanoparticles.[9][10][11]

Functionalization and Drug Loading

The surface of diatom frustules is rich in silanol groups (Si-OH), which can be readily functionalized with various organic molecules to enhance drug loading and targeted delivery.[12][13] Common functionalization strategies include the use of aminosilanes like 3-aminopropyltriethoxysilane (APTES) to introduce amine groups, which can then be used to attach targeting ligands such as antibodies.[12][14]

Diatom biosilica has been successfully used to load a variety of therapeutic agents, including anticancer drugs like doxorubicin and antibiotics.[9][14] The porous structure of the frustules allows for high drug loading capacity, and the release of the drug can be controlled by modifying the surface chemistry.[13]

The following table summarizes quantitative data on drug loading in diatom-based drug delivery systems.

| Drug | Diatom Species/Source | Functionalization | Drug Loading Capacity | Reference |

| Doxorubicin | Chaetoceros sp. | GPTMS and CD-19 antibody | 53.92% | [15] |

| Indomethacin | Diatomaceous Earth | Hydrophilic organosilanes | Increased loading | [9] |

| Gentamicin | Diatomaceous Earth | Hydrophobic organosilanes | Increased loading | [9] |

Biocompatibility and Cellular Uptake

Studies have demonstrated that diatom biosilica exhibits good biocompatibility.[10][12][16] The cytotoxicity of diatom-derived silica is generally low, making it a safe carrier for therapeutic agents.[10] Furthermore, diatom particles can be internalized by cells, which is a crucial step for intracellular drug delivery.[9] The size and surface functionalization of the diatom particles can influence their cellular uptake efficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activity of this compound in marine organisms.

Quantification of Silicic Acid Uptake using PDMPO Staining and Flow Cytometry

This protocol describes a high-throughput method to quantify the relative uptake of silicic acid by diatoms using the fluorescent probe 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole (PDMPO).

Materials:

-

Diatom culture

-

PDMPO stock solution (e.g., 1 mM in DMSO)

-

Milli-Q water

-

Multi-well plates (e.g., 48-well or 96-well)

-

Plate sealer

-

Flow cytometer with a near-UV laser (e.g., 375 nm excitation) and appropriate emission filters (e.g., 450/50 nm)

Procedure:

-

Prepare PDMPO Working Solution: Dilute the PDMPO stock solution in Milli-Q water to a working concentration (e.g., 12.5 µM).[17]

-

Culture Preparation: Aliquot diatom culture into the wells of a multi-well plate. Include control wells without PDMPO.[17][18]

-

PDMPO Staining: Add the PDMPO working solution to the treatment wells to a final concentration of 0.125 µM.[18]

-

Incubation: Seal the plate and incubate under appropriate growth conditions (light, temperature) for a defined period (e.g., 24 hours).[19]

-

Sample Analysis:

-

Data Analysis:

The following diagram illustrates the experimental workflow for PDMPO-based quantification of silicic acid uptake.

Measurement of Silicic Acid Uptake using ⁶⁸Ge(OH)₄ Radiotracer

This protocol outlines the use of the radioisotope Germanium-68 (⁶⁸Ge), which acts as a tracer for silicon, to measure silicic acid uptake rates.

Materials:

-

Diatom culture

-

⁶⁸Ge(OH)₄ solution

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

-

Filters (e.g., polycarbonate)

Procedure:

-

Sample Preparation: Place aliquots of the diatom culture into incubation bottles.

-

Radiotracer Addition: Add a known amount of ⁶⁸Ge(OH)₄ to each bottle.

-

Incubation: Incubate the samples under controlled conditions (light, temperature) for a specific duration.

-

Termination of Uptake: Stop the incubation by filtering the samples onto polycarbonate filters.

-

Rinsing: Rinse the filters with filtered seawater to remove any unincorporated radiotracer.

-

Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation of Uptake Rate: Calculate the silicic acid uptake rate based on the radioactivity measured, the specific activity of the ⁶⁸Ge(OH)₄, the volume of the sample, and the incubation time.

Conclusion

This compound is a molecule of profound biological importance in the marine realm. Its role as a structural component in the intricate biosilica of diatoms and sponges has far-reaching implications for marine food webs and global biogeochemical cycles. The molecular mechanisms underlying the uptake and metabolism of silicic acid are complex and tightly regulated, involving specialized transporter proteins and intricate signaling pathways. The study of these processes not only enhances our understanding of marine biology but also opens up exciting avenues for biotechnological innovation. The use of diatom-derived biosilica as a biocompatible and versatile platform for drug delivery is a prime example of how fundamental research into the biological activity of this compound can translate into practical applications with the potential to address significant challenges in medicine. Further research into the genetic and enzymatic control of biosilicification will undoubtedly continue to provide valuable insights for both marine science and the development of novel biomaterials.

References

- 1. Whole-genome expression profiling of the marine diatom Thalassiosira pseudonana identifies genes involved in silicon bioprocesses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-genome expression profiling of the marine diatom Thalassiosira pseudonana identifies genes involved in silicon bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Differential Expression of Stress Adaptation Genes in a Diatom Ulnaria acus under Different Culture Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Response and Recovery of Thalassiosira weissflogii to Nitrogen and Silicon Starvation: Growth Rates, Nutrient Uptake, and C, Si, and N per Cell | EPIC [epic.awi.de]

- 7. Theoretical constraints on the uptake of silicic acid species by marine diatoms | EPIC [epic.awi.de]

- 8. mdpi.com [mdpi.com]

- 9. Natural Diatom Biosilica as Microshuttles in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Progress in Diatom Biosilica: A Natural Nanoporous Silica Material as Sustained Release Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diatom Silica for Biomedical Applications: Recent Progress and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosilica from Living Diatoms: Investigations on Biocompatibility of Bare and Chemically Modified Thalassiosira weissflogii Silica Shells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diatoms Green Nanotechnology for Biosilica-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Approximating silica uptake in diatoms using PDMPO and flow cytometry [protocols.io]

- 18. protocols.io [protocols.io]

- 19. Quantifying diatom silicification with the fluorescent dye, PDMPO - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Modeling of Metasilicic Acid Structure and Behavior

Executive Summary

Metasilicic acid (H₂SiO₃) is a pivotal, albeit transient, intermediate in silica chemistry.[1] Although its isolation as a stable compound under normal conditions is elusive due to its propensity for rapid polymerization, its existence as a theoretical and gas-phase entity is well-established through computational modeling and specialized spectroscopic techniques.[1][2] This technical guide provides an in-depth exploration of the theoretical models that describe the structure, formation, and oligomerization of this compound. It synthesizes data from computational chemistry studies, details the experimental protocols used for its characterization, and presents quantitative data in a structured format for researchers in materials science, geochemistry, and drug development who require a deep understanding of silica chemistry at the molecular level.

The Monomeric Structure of this compound

This compound, systematically named dihydroxy(oxo)silane, is the dehydrated analogue of orthosilicic acid (H₄SiO₄).[1][3] In its monomeric form, the molecule consists of a central silicon atom covalently bonded to one oxo group (=O) and two hydroxyl groups (-OH).[1][4] Theoretical models, primarily based on high-level ab initio and Density Functional Theory (DFT) calculations, predict a trigonal planar geometry for the SiO(OH)₂ molecule.[1][5]

Computational studies are essential for determining the precise structural parameters of this unstable molecule. The table below summarizes key vibrational frequencies identified through a combination of theoretical calculations and experimental validation via matrix isolation infrared spectroscopy.

| Parameter | Experimental Value (cm⁻¹) | Assignment | Method | Reference |

| Vibrational Frequency | 3675.5 | O-H Stretch | Matrix Isolation IR Spectroscopy | [4][6] |

| Vibrational Frequency | 1269.1 | Si=O Stretch | Matrix Isolation IR Spectroscopy | [4][6] |

| Vibrational Frequency | 1022.6 | Si-O Asymmetric Stretch | Matrix Isolation IR Spectroscopy | [4][6] |

| Vibrational Frequency | 453 | Torsion | Matrix Isolation IR Spectroscopy | [4][6] |

| Vibrational Frequency | 359 | SiO₂ Deformation | Matrix Isolation IR Spectroscopy | [4][6] |

Theoretical Formation Pathways

Computational chemistry has been instrumental in elucidating the formation pathways of this compound, which are challenging to observe experimentally. The primary theoretical routes involve gas-phase reactions and the dehydration of orthosilicic acid.

-

Gas-Phase Reaction of SiO₂ with Water: The direct reaction of silicon dioxide with a single water molecule (SiO₂ + H₂O → H₂SiO₃) is kinetically hindered by a high activation energy barrier.[1] However, theoretical models predict that a reaction involving two water molecules (SiO₂ + 2H₂O) significantly lowers this barrier, making the formation of silicic acid both thermodynamically and kinetically more favorable in the gas phase.[1][5]

-

Dehydration of Orthosilicic Acid: Another key pathway is the unimolecular dehydration of orthosilicic acid (H₄SiO₄ → H₂SiO₃ + H₂O). Quantum chemical studies estimate the energy barrier for this condensation step to be approximately 100–130 kJ/mol.[1]

The following diagram illustrates the key theoretical pathways for the formation of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability of Metasilicic Acid in Aqueous Solutions

This guide provides a comprehensive overview of the chemical stability of this compound in aqueous environments. It delves into the fundamental principles of its polymerization, the factors influencing its stability, and the experimental methodologies used for its characterization.

Introduction: The Nature of this compound

This compound (H₂SiO₃) is often described as a hypothetical compound due to its inherent instability in aqueous solutions.[1][2][3] While it can be considered a theoretical precursor to metasilicates, it readily hydrates and polymerizes. In water, the term "silicic acid" predominantly refers to orthosilicic acid (Si(OH)₄), the monomeric form that exists in dilute solutions.[4][5] Orthosilicic acid is stable only at concentrations below the solubility limit of amorphous silica, which is approximately 100-140 mg/L (around 1-2 mM) at neutral pH and 25°C.[1][6][7] Above this threshold, a spontaneous and irreversible polymerization process begins, leading to the formation of dimers, oligomers, and eventually a three-dimensional network known as silica gel.[4][6] Understanding and controlling this polymerization is critical in fields ranging from geothermal energy and materials science to agriculture and biomineralization.[2][4][8]

The Polymerization Pathway of Silicic Acid

The instability of silicic acid solutions above the saturation point is driven by condensation polymerization. This process involves the reaction between silanol (Si-OH) groups of two silicic acid molecules to form a siloxane bond (Si-O-Si) and a molecule of water.[1][4]

The polymerization proceeds through several stages:

-

Monomer to Oligomers: Monomeric orthosilicic acid molecules condense to form dimers, trimers, and other small linear or cyclic oligomers.[1][2]

-

Particle Growth: These oligomers continue to react, forming larger polymeric particles. The growth occurs as smaller, more soluble particles dissolve and re-deposit onto larger, less soluble ones, a process known as Ostwald ripening.[6]

-

Aggregation and Gelation: As the particles grow, they begin to aggregate into longer chains. Eventually, these chains interconnect to form a continuous, three-dimensional network that extends throughout the liquid phase, resulting in the formation of a silica gel.[4]

Caption: Polymerization pathway of orthosilicic acid in aqueous solution.

Core Factors Influencing Stability

The stability of silicic acid in an aqueous solution is a delicate balance governed by several key environmental factors. Manipulating these factors is essential for either preventing or promoting polymerization, depending on the application.

Effect of pH

The pH of the solution is the most critical factor controlling both the solubility of silica and the rate of polymerization.[2][8]

-

Low pH (pH < 2): In highly acidic conditions, the polymerization reaction is slow, and silicic acid solutions can be relatively stable.[1][9] The reaction is catalyzed by H+ ions.[10]

-

Neutral pH (pH 7-8): The rate of polymerization is most rapid in the neutral to slightly alkaline range.[9][11][12] This is the range where silicic acid is most unstable.

-

High pH (pH > 9): At higher pH values, the solubility of amorphous silica increases significantly.[13][14] This is due to the deprotonation of silicic acid to form silicate anions (e.g., H₃SiO₄⁻), which are more soluble and less prone to polymerization.[10][13]

Concentration

Concentration dictates whether a silicic acid solution will be stable.

-

Below Saturation (~2 mM): At neutral pH, solutions with concentrations below the solubility of amorphous silica (~100-150 ppm) are stable and will not spontaneously polymerize.[1][6]

-

Above Saturation: Supersaturated solutions are thermodynamically unstable and will undergo polymerization to reduce the concentration of dissolved silica back to the saturation limit.[6]

Temperature

Temperature has a dual effect on silica chemistry.

-

Solubility: The solubility of amorphous silica in water increases with temperature.[7][13][15][16]

-

Polymerization Rate: The kinetics of the polymerization reaction also increase with temperature, meaning that at any given supersaturated concentration, gelation will occur faster at higher temperatures.[2][9][17]

Ionic Strength and Dissolved Ions

The presence of other dissolved species can significantly impact stability.

-

Inorganic Salts: Increasing the ionic strength of the solution by adding salts generally accelerates the rate of polymerization.[2][12]

-

Cations: Divalent and trivalent cations, such as Mg²⁺, Ca²⁺, Al³⁺, and Fe³⁺, can catalyze the condensation reaction or lead to the precipitation of insoluble metal silicates, especially at pH levels above 8.[14] Conversely, some metal ions can form complexes with silicic acid, which may inhibit the polymerization process under certain conditions.[12][18]

Caption: Key factors influencing the stability and polymerization of silicic acid.

Quantitative Data on Silica Solubility

The stability of silicic acid is intrinsically linked to the solubility of amorphous silica. The following tables summarize this relationship with respect to pH and temperature.

Table 1: Solubility of Amorphous Silica vs. pH at 25°C

| pH Range | Approximate Solubility (mg/L as SiO₂) | Predominant Species | Stability Characteristic |

| < 2 | ~120 - 140 | Si(OH)₄ | High stability, slow polymerization |

| 2 - 8 | ~120 - 140[13] | Si(OH)₄ | Low stability, rapid polymerization above saturation |

| 9 | ~150 - 200 | Si(OH)₄, H₃SiO₄⁻ | Solubility begins to increase |

| 10 | ~300 - 400 | Si(OH)₄, H₃SiO₄⁻, H₂SiO₄²⁻ | Increased stability due to anion formation |

| 11 | > 800 | H₃SiO₄⁻, H₂SiO₄²⁻ | High solubility, polymerization inhibited |

Data compiled from various sources, including[13][14][19].

Table 2: Solubility of Amorphous Silica in Water vs. Temperature

| Temperature (°C) | Solubility (mg/L as SiO₂) |

| 0 | ~50 |

| 25 | ~120 - 140[7][13] |

| 50 | ~220 |

| 90 | ~370 |

| 100 | ~450 |

Data compiled from various sources, including[7][16]. The relationship can be described by the equation: log C = 4.52 - 731/T, where C is concentration in mg/kg and T is absolute temperature.[16]

Experimental Protocols

Protocol for Preparation of a Monomeric Silicic Acid Solution

This protocol describes the generation of a dilute, relatively stable solution of silicic acid for experimental use by acidifying a sodium silicate solution.

Materials:

-

Sodium metasilicate solution (e.g., Na₂SiO₃)

-

Strong acid (e.g., 1 M Hydrochloric Acid, HCl)[1]

-

Deionized water

-

pH meter and magnetic stirrer

Procedure:

-

Prepare a dilute stock solution of sodium metasilicate in deionized water.

-

Cool the solution in an ice bath to minimize initial polymerization.

-

While stirring vigorously, slowly add the strong acid dropwise to the sodium silicate solution.

-

Monitor the pH continuously. The goal is to rapidly bring the pH down to a range of 2-3, where silicic acid is most stable. The overall reaction is: Na₂SiO₃ + 2HCl + H₂O → Si(OH)₄ + 2NaCl.[1]

-

Immediately upon reaching the target pH, dilute the solution with a large volume of cold deionized water to a final concentration well below the saturation limit of ~120 mg/L to prevent polymerization.[1]

-

The resulting solution contains monomeric silicic acid and should be used promptly or stored at low temperatures (e.g., 4°C).

Protocol for Determination of Monomeric Silicic Acid (Silicomolybdate Method)

This colorimetric method is widely used to quantify the concentration of molybdate-reactive silica, which primarily consists of monomers, dimers, and trimers.[5][20]

Materials:

-

Ammonium molybdate solution (e.g., 10% w/v in dilute acid)

-

Reducing agent (e.g., stannous chloride solution or a solution of oxalic acid and ferrous sulfate)[21]

-

Sulfuric acid (H₂SO₄)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Take a known volume of the silicic acid solution. If necessary, dilute it so the concentration falls within the method's linear range.

-

Complexation: Add sulfuric acid to the sample to achieve the optimal pH for the reaction (typically pH 1.2-1.5). Add the ammonium molybdate solution. Monomeric silicic acid reacts to form the yellow α-silicomolybdic acid complex.[22] Allow the reaction to proceed for a set time (e.g., 10-20 minutes).[5][22]

-

Reduction (Optional but common): To increase sensitivity, add the reducing agent. This reduces the yellow complex to a highly colored molybdenum blue complex.

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength (around 410 nm for the yellow complex, or 812 nm for the blue complex) using a spectrophotometer.[22][23]

-

Quantification: Determine the concentration by comparing the absorbance to a standard curve prepared using solutions of known silica concentration.

Caption: Experimental workflow for the silicomolybdate method.

Conclusion

This compound is an unstable species that rapidly converts to orthosilicic acid and polymerizes in most aqueous solutions. The stability of these solutions is not intrinsic but is dictated by a sensitive interplay of pH, concentration, temperature, and ionic composition. For researchers, scientists, and drug development professionals working with silica-based materials or formulations, precise control over these parameters is paramount. By understanding the kinetics of polymerization and leveraging the methodologies outlined in this guide, it is possible to manage the behavior of silicic acid, ensuring solution stability when needed and directing polymerization for the synthesis of functional materials.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Buy this compound | 1343-98-2 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nichem.solutions [nichem.solutions]

- 5. Silicic acid - Wikipedia [en.wikipedia.org]

- 6. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. engineerfix.com [engineerfix.com]

- 8. Kinetics of Silica Polymerization at Various Conditions [gcris.iyte.edu.tr]

- 9. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mylongview.com [mylongview.com]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] The solubility of amorphous silica in water at high temperatures and high pressures | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. inis.iaea.org [inis.iaea.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Determination of soluble silica by titration of molybdo-silicic acid [jstage.jst.go.jp]

- 22. imwa.info [imwa.info]

- 23. pubs.rsc.org [pubs.rsc.org]

Formation of Metasilicic Acid from Silicate Minerals: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Metasilicic acid (H₂SiO₃), while often considered a hypothetical compound in its free monomeric state due to its rapid polymerization, is a crucial intermediate in the geochemical cycling of silicon.[1][2] Its formation from the chemical weathering of silicate minerals is a fundamental process that influences soil formation, water chemistry, and the bioavailability of silicon for various biological and industrial applications. This technical guide provides a comprehensive overview of the formation of this compound from silicate minerals, with a focus on the underlying chemical mechanisms, quantitative kinetic data, and detailed experimental protocols for studying these processes.

Introduction to this compound and its Formation

This compound is a weak acid that is structurally represented as (HO)₂Si=O.[1][2] In aqueous environments, it is highly unstable and readily undergoes polymerization through condensation reactions to form polysilicic acids and eventually silica gel.[1][2][3] The primary natural source of silicic acids, including the transient this compound, is the chemical weathering of silicate minerals, which constitute the vast majority of the Earth's crust.[1][4] This process, primarily driven by hydrolysis, involves the reaction of minerals with water, often aided by the presence of acids such as carbonic acid formed from dissolved atmospheric carbon dioxide.[5]

The overall process can be conceptualized as the breakdown of the silicate mineral lattice, leading to the release of silicic acid and various cations into the surrounding water. While orthosilicic acid (H₄SiO₄) is the more stable and predominant monomeric form of silicic acid in most natural waters, this compound is a key precursor in certain industrial processes and can exist under specific conditions.[1][6] Understanding the kinetics and mechanisms of its formation is critical for fields ranging from geochemistry and environmental science to materials science and pharmacology, where bioavailable silicon is of interest.[1]

Chemical Mechanisms of Formation

The principal mechanism for the formation of silicic acids from silicate minerals is hydrolysis .[5][7] This chemical weathering process involves the reaction of the mineral with water, leading to the breakdown of the mineral's crystal lattice. The rate and extent of hydrolysis are significantly influenced by factors such as pH, temperature, mineral composition, and the presence of organic and inorganic ligands in the solution.[8][9]

The Role of pH and Carbonic Acid

The hydrolysis of silicate minerals is significantly accelerated in acidic conditions.[10] In natural environments, a primary source of acidity is carbonic acid (H₂CO₃), which forms from the dissolution of carbon dioxide in water:

CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq)

Carbonic acid then dissociates to release hydrogen ions (H⁺), which actively participate in the breakdown of the silicate mineral structure by replacing cations within the mineral lattice.[5][7]

H₂CO₃ (aq) ⇌ H⁺ (aq) + HCO₃⁻ (aq)

General Reaction Pathways

The hydrolysis of a generic silicate mineral can be represented by the following generalized reaction, which shows the formation of orthosilicic acid. This compound can be considered an intermediate or a product of subsequent dehydration of orthosilicic acid.

For example, the weathering of a potassium feldspar (KAlSi₃O₈) can be illustrated as follows:

2KAlSi₃O₈ (s) + 2H₂CO₃ (aq) + 9H₂O (l) → Al₂Si₂O₅(OH)₄ (s) + 4H₄SiO₄ (aq) + 2K⁺ (aq) + 2HCO₃⁻ (aq)[11]

In this reaction, potassium feldspar reacts with carbonic acid and water to form kaolinite (a clay mineral), orthosilicic acid, and dissolved potassium and bicarbonate ions.

Similarly, the weathering of ferromagnesian silicates like olivine ((Fe,Mg)₂SiO₄) also releases silicic acid:

(Fe,Mg)₂SiO₄ (s) + 4H₂CO₃ (aq) → 2(Fe²⁺,Mg²⁺) (aq) + 4HCO₃⁻ (aq) + H₄SiO₄ (aq)[5]

The following diagram illustrates the general chemical pathway for the formation of silicic acids from silicate minerals.

Quantitative Data on Silicate Mineral Dissolution

The rate of formation of silicic acids is directly related to the dissolution rate of the parent silicate minerals. These rates are typically expressed in terms of moles of mineral dissolved per unit surface area per unit time (mol m⁻² s⁻¹). The following table summarizes the dissolution rates for several common silicate minerals under far-from-equilibrium conditions at 25°C and near-neutral pH.

| Mineral | Chemical Formula | Mineral Class | Dissolution Rate (log mol m⁻² s⁻¹) |

| Quartz | SiO₂ | Tectosilicate | -17.44 |

| K-Feldspar | KAlSi₃O₈ | Tectosilicate | -12.50 |

| Albite | NaAlSi₃O₈ | Tectosilicate | -12.80 |

| Anorthite | CaAl₂Si₂O₈ | Tectosilicate | -9.80 |

| Forsterite (Olivine) | Mg₂SiO₄ | Nesosilicate | -9.50 |

| Diopside (Pyroxene) | CaMgSi₂O₆ | Inosilicate | -10.20 |

| Hornblende (Amphibole) | (Ca,Na)₂₋₃(Mg,Fe,Al)₅(Al,Si)₈O₂₂(OH)₂ | Inosilicate | -10.00 |

| Muscovite (Mica) | KAl₂(AlSi₃O₁₀)(OH)₂ | Phyllosilicate | -12.90 |

| Kaolinite | Al₂Si₂O₅(OH)₄ | Phyllosilicate | -13.10 |

Data compiled from publicly available geochemical modeling databases.[9]

It is important to note that these are generalized values, and actual dissolution rates can vary significantly depending on the specific experimental conditions.

Experimental Protocols for Studying Silicate Mineral Dissolution

The study of silicate mineral dissolution kinetics is crucial for understanding the formation of this compound. A common method involves the use of flow-through or batch reactors.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the dissolution kinetics of silicate minerals.

Detailed Methodology for a Flow-Through Reactor Experiment

This protocol describes a typical experimental setup for determining the dissolution rate of a silicate mineral.

1. Mineral Preparation:

- Select a high-purity sample of the desired silicate mineral.

- Crush the mineral using a mortar and pestle and sieve to obtain a specific grain size fraction (e.g., 100-200 µm).

- Clean the mineral powder by sonicating in deionized water to remove fine particles.

- Dry the cleaned mineral powder in an oven at a low temperature (e.g., 60°C).

- Determine the specific surface area of the mineral powder using the Brunauer-Emmett-Teller (BET) method with nitrogen gas adsorption.

2. Reactor Setup:

- Use a continuously stirred tank reactor (CSTR) or a packed-bed flow-through reactor made of an inert material (e.g., Teflon).

- Place a known mass of the prepared mineral sample into the reactor.

- Connect the reactor to a peristaltic pump to maintain a constant flow rate of the reactant solution.

- Maintain a constant temperature using a water bath or a heating mantle.

3. Reactant Solution:

- Prepare a reactant solution with the desired pH and ionic strength. The pH can be adjusted using dilute acids (e.g., HCl) or bases (e.g., NaOH) and buffered if necessary.

- For studying the effect of specific ligands, add the desired concentration of the ligand to the reactant solution.

- Degas the solution to remove dissolved oxygen if the experiment is to be conducted under anoxic conditions.

4. Experimental Procedure:

- Pump the reactant solution through the reactor at a constant flow rate.

- Allow the system to reach a steady state, where the composition of the effluent solution is constant over time.

- Collect effluent samples at regular intervals.

- Filter the samples immediately using a syringe filter (e.g., 0.22 µm) to remove any suspended particles.

- Acidify the samples for cation analysis to prevent precipitation.

5. Chemical Analysis:

- Analyze the concentration of dissolved silicon and other major cations (e.g., K, Na, Ca, Mg, Al) in the effluent samples using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

- Measure the pH of the effluent samples.

6. Rate Calculation:

- Calculate the dissolution rate (r) using the following equation: r = (C_i * Q) / (M * A) where:

- r = dissolution rate (mol m⁻² s⁻¹)

- C_i = concentration of the element i in the effluent (mol L⁻¹)

- Q = flow rate of the solution (L s⁻¹)

- M = mass of the mineral in the reactor (g)

- A = specific surface area of the mineral (m² g⁻¹)

7. Solid Phase Characterization:

- After the experiment, the reacted mineral can be recovered and analyzed using surface-sensitive techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe changes in surface morphology and the formation of secondary phases.[11] X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface chemistry.[11]

Polymerization of Silicic Acid

Once formed, monomeric silicic acids (both ortho- and this compound) in solution can undergo polymerization, especially at higher concentrations. This process involves a series of condensation reactions where silanol (Si-OH) groups react to form siloxane (Si-O-Si) bonds, releasing water.[1] This polymerization is a key step in the formation of silica gels and other siliceous materials.[2][3] The rate of polymerization is highly dependent on pH, with the maximum rate typically observed in the neutral pH range.[2]

The following diagram illustrates the polymerization of silicic acid.

Conclusion

The formation of this compound from silicate minerals is a complex geochemical process governed by the principles of chemical weathering, particularly hydrolysis. While this compound itself is a transient species, its formation is integral to the broader cycle of silicon in the environment. The rate of this process is highly dependent on environmental factors, most notably pH, and the type of silicate mineral. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further investigate these fundamental reactions. A thorough understanding of these processes is essential for applications in geochemistry, materials science, and potentially in the development of silicon-based therapeutic agents.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. A multi-scale approach to study silicate dissolution: Kinetic Monte Carlo simulations and experimental observations [repository.rice.edu]

- 3. Silicate Dissolution Kinetics | Research in Aqueous and Microbial Geochemistry [jsg.utexas.edu]

- 4. benchchem.com [benchchem.com]

- 5. isites.info [isites.info]

- 6. DSpace [mospace.umsystem.edu]

- 7. Biotic and abiotic chemical weathering of siliciclastic sediments in cold environments [shareok.org]

- 8. Silicate Dissolution Kinetics in Organic Electrolyte Solutions | Research in Aqueous and Microbial Geochemistry [jsg.utexas.edu]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. gmd.copernicus.org [gmd.copernicus.org]

- 11. osti.gov [osti.gov]

Metasilicic Acid as a Precursor in Biomineralization: A Technical Guide

Executive Summary

Biomineralization, the process by which living organisms produce minerals, offers profound insights into the controlled synthesis of complex, hierarchical structures under ambient conditions. Among these, the formation of biogenic silica (SiO₂) is a key process in organisms like diatoms and sponges, providing structural support and defense. While metasilicic acid (H₂SiO₃) is named as a precursor, it is a largely transient or hypothetical compound in aqueous solutions.[1][2] The biologically crucial and stable monomer is orthosilicic acid (Si(OH)₄) , which organisms uptake and polymerize.[1] This technical guide provides an in-depth exploration of the role of silicic acid in biomineralization, focusing on the chemical principles, the distinct biological pathways in diatoms and sponges, detailed experimental protocols for research, and the implications for materials science and drug development.

The Fundamental Chemistry of Silicic Acid Polymerization

The formation of silica from its monomeric precursor, orthosilicic acid, is a polycondensation reaction. This process occurs spontaneously in solutions when the concentration of orthosilicic acid exceeds its solubility limit of approximately 2 mM at neutral pH.[1][3] The fundamental reaction involves the formation of a siloxane bond (Si-O-Si) through the elimination of a water molecule between two silanol (Si-OH) groups.

Si(OH)₄ + Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O

This initial dimerization is the rate-limiting step, which then propagates to form linear chains, cyclic oligomers, and eventually three-dimensional networks of amorphous hydrated silica (SiO₂·nH₂O).[1][4]

Several factors critically influence the kinetics of this polymerization:

-

pH: The rate is minimal at pH ~2.[1] It accelerates significantly at pH values greater than 7, where the deprotonation of silanol groups to form the more nucleophilic silicate anion (Si(OH)₃O⁻) facilitates condensation.[1][5]

-

Concentration: Polymerization becomes significant at concentrations above the ~2 mM solubility limit.[1]

-

Temperature: Higher temperatures increase the reaction rate. The activation energy for the condensation process is approximately 70-77 kJ/mol.[1][5]

-

Catalysts: In biological systems, specific proteins and polyamines act as catalysts, controlling the reaction at undersaturated silicic acid concentrations and templating the final structure.

Table 1: Key Physicochemical Parameters of Silicic Acid Polymerization

| Parameter | Value | Conditions / Notes | Source |

| Solubility Limit | ~2 mM | Neutral pH, room temperature. | [1][3] |

| pH of Minimum Rate | ~pH 2 | Reduced nucleophilicity of silanol groups. | [1] |

| pH of Accelerated Rate | > pH 7 | Increased concentration of reactive silicate anions. | [1] |

| Activation Energy (Dimerization) | ~70 kJ/mol | Computational studies for the initial condensation step. | [1] |